molecular formula C20H23N3O2S2 B2678276 (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 1331463-29-6

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2678276
CAS No.: 1331463-29-6
M. Wt: 401.54
InChI Key: AJKCJWGSPHLYFQ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic small molecule designed for research applications. As an acrylamide derivative featuring a piperidine core, a methylthio-nicotinoyl group, and a thiophene acrylamide moiety, it is of significant interest in medicinal chemistry and drug discovery. Compounds with this structural profile are frequently investigated for their potential to interact with key biological targets. Based on studies of structurally related molecules, this class of compounds has shown promise in several research areas. Acrylamide derivatives have been identified as potent antagonists for chemokine receptors like CCR3, which play a critical role in inflammatory diseases . Furthermore, similar molecules incorporating thiophene and piperidine groups have demonstrated antitumor activity in preclinical models, such as inducing apoptosis in hepatoblastoma cell lines . The mechanism of action for related compounds often involves the modulation of specific signaling pathways; for instance, some nicotinoyl-containing molecules have been found to interact with Hypoxia-inducible factor 1 (HIF-1), a key regulator of cellular response to low oxygen and a target in oncology research . The presence of the thiophene ring, a common feature in many bioactive molecules, can enhance binding affinity to various enzymatic targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should conduct their own experiments to verify the specific properties and activity of this compound.

Properties

IUPAC Name

(E)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-26-19-17(3-2-9-21-19)20(25)23-10-6-15(7-11-23)13-22-18(24)5-4-16-8-12-27-14-16/h2-5,8-9,12,14-15H,6-7,10-11,13H2,1H3,(H,22,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKCJWGSPHLYFQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

  • Acrylamide moiety : Known for its reactivity and ability to interact with various biological targets.
  • Piperidine ring : Contributes to the compound's pharmacological properties.
  • Thiophene group : Enhances electronic properties, facilitating interactions with biological systems.

The biological activity of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide appears to involve multiple mechanisms:

  • Interaction with Nicotinic Acetylcholine Receptors : Preliminary studies suggest that the compound may enhance the activity at α7 nicotinic acetylcholine receptors, which are implicated in various neurological functions and could be targeted for neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : The acrylamide structure may allow the compound to inhibit specific enzymes involved in cellular signaling pathways, leading to potential anti-cancer effects .
  • Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide:

Activity Type Description Reference
AnticancerPotential inhibition of cancer cell proliferation; mechanisms under investigation
Anti-inflammatoryMay modulate inflammatory pathways; further studies needed
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
Neurological EffectsModulation of nicotinic receptors could impact cognitive functions

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide:

  • Synthesis and In Vitro Studies : A study synthesized the compound and evaluated its effects on various cancer cell lines. Results indicated significant cytotoxicity against certain types of cancer, with IC50 values suggesting potent activity .
  • Neuropharmacological Studies : In animal models, the compound demonstrated neuroprotective effects, potentially through its action on nicotinic receptors. These findings highlight its potential for treating neurodegenerative conditions such as Alzheimer's disease.
  • Antimicrobial Activity Assessment : Preliminary tests showed that the compound exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

Scientific Research Applications

Research indicates that (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide exhibits several promising biological activities:

  • Interaction with Nicotinic Acetylcholine Receptors : Preliminary studies suggest enhancement of activity at α7 nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's.
  • Inhibition of Enzymatic Activity : The acrylamide structure may inhibit specific enzymes involved in cellular signaling pathways, potentially leading to anti-cancer effects.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.

Synthesis and In Vitro Studies

Recent studies have focused on synthesizing (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide and evaluating its effects on cancer cell lines. Results indicated significant cytotoxicity against certain types of cancer cells, with IC50 values suggesting potent activity.

Neuropharmacological Studies

In animal models, the compound demonstrated neuroprotective effects potentially mediated through nicotinic receptor modulation. These findings highlight its potential for treating neurodegenerative conditions.

Antimicrobial Activity Assessment

Preliminary tests showed that the compound exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
Interaction with Nicotinic ReceptorsEnhances α7 receptor activity
Enzymatic InhibitionPotential anti-cancer effects
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Property Target Compound Compound 13m Compound 5012
Core Structure Nicotinoyl-piperidine Imidazopyridine-pyrrolidine Nitrophenyl-oxazolone
Key Substituents Methylthio, thiophen-3-yl Chloro, methylpiperazinylphenyl Nitrophenyl, tolyl
Synthetic Route Likely via aldehyde-amine coupling Aldehyde-amine coupling Oxazolone ring-opening
Predicted Solubility Moderate (thiophene enhances lipophilicity) High (polar pyridine/piperazine) Low (nitro group reduces solubility)
Therapeutic Hypothesis Kinase inhibition (covalent binding) Anticancer (imidazopyridine scaffolds) Antiproliferative (nitro as electron-withdrawing group)

Methodological Approaches for Comparison

  • Molecular Fingerprinting : MACCS and Morgan fingerprints () can quantify structural similarity between the target compound and analogues. For example, the Tanimoto coefficient between the target and Compound 13m may be moderate (~0.6–0.7) due to shared acrylamide motifs but divergent cores .
  • Activity Cliffs: Despite structural similarities, minor substitutions (e.g., thiophen-3-yl vs. pyridin-3-yl in ) could lead to significant differences in bioactivity, as seen in EGFR inhibitors like gefitinib .

Q & A

Basic: What are the standard protocols for synthesizing (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 2-(methylthio)nicotinic acid with piperidin-4-ylmethanol using coupling agents like EDCI/HOBt in DMF to form the nicotinoyl-piperidine intermediate .
  • Step 2: Introduction of the acrylamide moiety via a nucleophilic substitution or amidation reaction. For example, reacting the intermediate with 3-(thiophen-3-yl)acryloyl chloride in dichloromethane under nitrogen .
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the product .
  • Key Parameters: Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents critically influence yield and purity .

Basic: How is the structure and purity of this compound confirmed in academic research?

Answer:
Rigorous analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm backbone connectivity (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm, piperidine methylene at δ 2.8–3.1 ppm) .
    • 2D NMR (COSY, HSQC): Resolve ambiguities in overlapping signals .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected m/z ~430) .
  • Elemental Analysis: Matches calculated C, H, N, S percentages within ±0.3% .

Advanced: How can researchers optimize reaction yields for this compound’s synthesis?

Answer: Systematic optimization strategies include:

  • Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature) . For instance, optimizing DMAP catalyst concentration (0.1–1.0 mol%) in amidation reactions .
  • Flow Chemistry: Continuous-flow reactors improve mixing and heat transfer, reducing side products (e.g., by controlling residence time to <10 minutes) .
  • In Situ Monitoring: Techniques like FTIR or Raman spectroscopy track reaction progress and identify intermediates .

Advanced: How to resolve contradictory spectral data for structural confirmation?

Answer: Contradictions (e.g., unexpected NOEs in NMR or MS fragmentation patterns) require:

  • Advanced NMR: Utilize NOESY or ROESY to confirm stereochemistry and spatial proximity of substituents .
  • Isotopic Labeling: Introduce deuterated analogs to clarify ambiguous proton environments .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable (e.g., similar acrylamide derivatives in Acta Crystallographica reports) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer: Focus on systematic substitutions and bioactivity assays:

  • Core Modifications: Replace thiophen-3-yl with other heterocycles (e.g., furan, pyridine) to assess binding affinity .
  • Side Chain Variations: Alter the piperidine methyl group to ethyl or cyclopropyl to study steric effects on target engagement .
  • Assay Design: Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis in cancer lines) .

Advanced: What computational tools predict physicochemical properties for this compound?

Answer:

  • ACD/Labs Percepta: Predicts logP (~3.2), solubility (<10 µM in water), and pKa (basic piperidine nitrogen ~8.5) .
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., using GROMACS) to guide bioavailability studies .
  • Docking Studies (AutoDock Vina): Model interactions with targets like kinase domains to prioritize synthetic targets .

Advanced: How to analyze and mitigate reaction byproducts during synthesis?

Answer:

  • LC-MS/MS: Identify byproducts (e.g., hydrolyzed acrylamide or oxidized thiophene derivatives) .
  • Mechanistic Studies: Use deuterated solvents (D2O) to trace hydrolysis pathways .
  • Quenching Strategies: Add scavengers (e.g., thiourea for radical intermediates) during workup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.